molecular formula C17H14N2O3 B5681353 2,6-dimethyl-4-(4-nitrophenoxy)quinoline

2,6-dimethyl-4-(4-nitrophenoxy)quinoline

Cat. No.: B5681353
M. Wt: 294.30 g/mol
InChI Key: IOXKCKKASDYZOK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is a quinoline derivative featuring a 4-nitrophenoxy substituent at the 4-position of the quinoline ring, with methyl groups at the 2- and 6-positions.

Properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKCKKASDYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline typically involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active quinolines.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position of quinoline derivatives is a critical site for modulating chemical and biological properties. Below is a comparative analysis of substituents in structurally related compounds:

2,6-Dimethyl-4-[(3-Pyridinylmethylene)hydrazino]quinoline
  • Structure: 2,6-Dimethylquinoline core with a hydrazino-linked pyridinyl group at the 4-position.
  • Activity: Demonstrates 100% cestocidal efficacy against Hymenolepis nana at 200 mg/kg in mice, attributed to the hydrazine-pyridine pharmacophore .
2,6-Dimethyl-4-(1,3,4-Oxadiazol-2-yl)quinoline
  • Structure: Oxadiazole ring replaces the nitrophenoxy group.
  • Key Features : The oxadiazole group enhances π-stacking interactions and metabolic stability.
  • Synthesis: Synthesized via cyclization of hydrazide intermediates with triethyl orthoformate, suggesting a divergent route compared to nitrophenoxy-substituted analogs .
6-(2,6-Dibromo-4-Nitrophenoxy)-2-Methylquinoline
  • Structure: Nitrophenoxy group at the 6-position (vs. 4-position in the target compound), with bromine atoms at the 2- and 6-positions of the phenoxy ring.
4-Chloro-6,7-Dimethoxyquinoline
  • Structure : Chlorine at the 4-position and methoxy groups at 6- and 7-positions.
  • Key Features : Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. Exhibits a high melting point (403–404 K) due to planar molecular geometry and intermolecular interactions .

Physicochemical Properties

A comparative table of key parameters is provided below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (K) Notable Properties/Activity
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline 4-O-C₆H₃-4-NO₂; 2,6-Me ~312.3* Not reported Electron-withdrawing nitro group
2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline 4-Oxadiazole; 2,6-Me Not reported Not reported Chemotherapeutic potential
4-Chloro-6,7-dimethoxyquinoline 4-Cl; 6,7-OMe 223.66 403–404 Planar structure, high crystallinity
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline 6-O-C₆H₂Br₂NO₂; 2-Me 438.07 Not reported Steric hindrance from bromine

*Calculated based on molecular formula C₁₇H₁₄N₂O₃.

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